1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Ensure experimental reproducibility by sourcing this specific 3,4-difluorophenyl benzylamine hydrochloride salt. Unlike non-fluorinated or mono-fluorinated analogs, its unique substitution pattern critically modulates pKa(H) and logP, impacting binding affinity and metabolic stability. The solid hydrochloride salt guarantees accurate, reproducible formulation for reliable in vitro/in vivo assays, eliminating variability risks associated with the free base. Ideal for neurological and anti-infective drug discovery.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62
CAS No. 381236-46-0
Cat. No. B2505812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride
CAS381236-46-0
Molecular FormulaC8H10ClF2N
Molecular Weight193.62
Structural Identifiers
SMILESCNCC1=CC(=C(C=C1)F)F.Cl
InChIInChI=1S/C8H9F2N.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H
InChIKeyQSAKBXPYLJXUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

381236-46-0 | 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride – Key Chemical Identity and Class Profile for Procurement


1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride (CAS 381236-46-0) is a substituted benzylamine derivative with the molecular formula C₈H₁₀ClF₂N and a molecular weight of 193.62 g/mol . It belongs to the class of fluorinated aromatic amines, where the 3,4-difluorophenyl group confers distinct electronic and steric properties that differentiate it from non-fluorinated, mono-fluorinated, or differently substituted analogs . The compound is supplied as a hydrochloride salt, which enhances aqueous solubility and handling stability compared to its free base form (CAS 748124-46-1) . Its primary utility lies in serving as a versatile building block or intermediate in medicinal chemistry and agrochemical research .

Procurement Risk Alert: Why 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride Cannot Be Generically Substituted


Generic substitution of 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride with seemingly similar in-class compounds introduces significant risk to experimental reproducibility and downstream development. The presence of the 3,4-difluoro substitution pattern is a critical determinant of molecular properties. Fluorination at this specific position has been shown in class-level studies to substantially alter physicochemical parameters such as pKa(H) and log P compared to non-fluorinated or mono-fluorinated analogs, directly impacting a molecule's binding affinity, metabolic stability, and membrane permeability [1]. Furthermore, the use of the hydrochloride salt is not trivial; it ensures a defined, stable, and water-soluble form for accurate formulation, whereas the free base or alternative salts may exhibit different solubility and stability profiles that are not interchangeable in standardized assays .

381236-46-0 Procurement Evidence Guide: Quantified Differentiation of 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride from Comparators


Impact of 3,4-Difluoro Substitution Pattern on Physicochemical Properties Compared to Non-Fluorinated Benzylamines

The 3,4-difluoro substitution on the phenyl ring of 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride is expected to significantly alter key physicochemical properties such as log P and pKa(H) compared to its non-fluorinated benzylamine analogs [1]. This inference is based on a class-level study demonstrating that the introduction of fluoroalkyl groups onto saturated heterocyclic amines modifies these properties, which are critical for drug-likeness, membrane permeability, and target engagement [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Comparative Purity and Procurement Specifications of 381236-46-0 from Multiple Vendors

The commercial availability of 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride (CAS 381236-46-0) is characterized by variable purity specifications among vendors. One supplier offers the compound at 97% purity , another at 98% purity , and a third at 99% purity as determined by HPLC . This range in reported purity levels necessitates careful vendor selection and verification of analytical documentation to ensure the compound meets the required specifications for a given research application.

Analytical Chemistry Procurement Quality Control

Enhanced Handling and Formulation Reproducibility of Hydrochloride Salt (381236-46-0) Compared to Free Base (748124-46-1)

1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride (CAS 381236-46-0) is the salt form of the free base 1-(3,4-difluorophenyl)-N-methylmethanamine (CAS 748124-46-1). The free base is a liquid with limited water solubility, while the hydrochloride salt is a crystalline solid that is readily soluble in aqueous solutions . This is a well-established class-level advantage of amine hydrochloride salts, which are generally preferred over their free base counterparts for reliable and reproducible formulation in aqueous biological assays and for ensuring long-term storage stability .

Formulation Science Biopharmaceutics Analytical Method Development

381236-46-0 Best-Fit Research and Industrial Application Scenarios for Procurement


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds for Neurological or Anti-infective Targets

1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride serves as a key building block for the synthesis of novel compounds containing the 3,4-difluorophenyl motif. This motif is recognized for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as altering log P and pKa(H) compared to non-fluorinated analogs . This makes the compound particularly valuable in lead optimization programs for neurological disorders and anti-infectives where fluorine substitution is a common strategy to enhance target binding or metabolic stability .

Pharmaceutical Development: Preparation of Analogs with Improved Aqueous Solubility and Handling

For studies requiring aqueous formulations, the hydrochloride salt form (381236-46-0) is the preferred starting material over its liquid free base counterpart (748124-46-1) . The solid, crystalline nature of the salt ensures accurate and reproducible weighing for preparing stock solutions, thereby improving the reliability of in vitro and in vivo assays. This is a critical procurement consideration for laboratories conducting pharmacological profiling where precise dosing is essential .

Quality Control and Analytical Method Development: Use as a High-Purity Reference Standard

The availability of 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride at purities up to 99% (HPLC) from specific vendors positions it as a suitable candidate for use as a reference standard in analytical method development . Laboratories can leverage this high-purity material to validate HPLC or LC-MS methods for quantifying this intermediate or related impurities in more complex drug substance matrices, ensuring the robustness of their analytical procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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